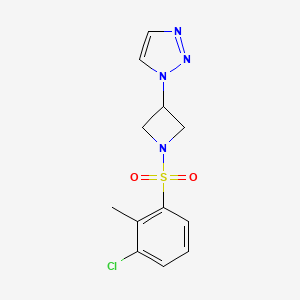

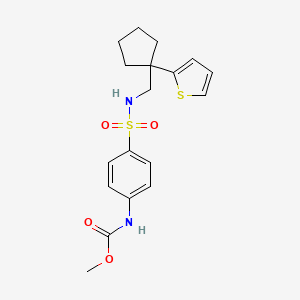

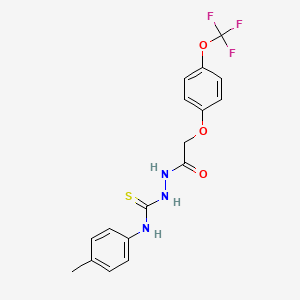

methyl (4-(N-((1-(thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

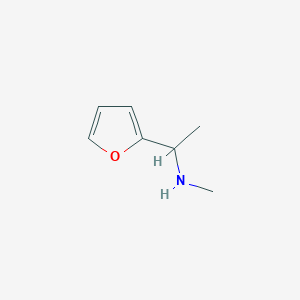

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the condensation reaction, which includes Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Carbamates can be synthesized by reacting alcohols with isocyanates .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . Carbamates have a carbonyl group (C=O) linked to an alkyl or aryl group and an ester group .Chemical Reactions Analysis

Thiophene can undergo various chemical reactions, including protodeboronation . Carbamates can react with amines to form ureas and with water to form carbon dioxide and an amine .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research has demonstrated the potential of novel compounds incorporating sulfamoyl moiety, including derivatives similar to the specified chemical, as antimicrobial agents. These compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of pathogens (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmacokinetics and Pharmacodynamics

A specific compound, 3-Methylpentyl(4-sulphamoylphenyl)carbamate (MSPC), has been studied for its anticonvulsant activity and pharmacokinetics in rats. This includes analysis of its enantiomers' effects on carbonic anhydrase inhibition and brain permeability, offering insights into its potential CNS (central nervous system) activity and suggesting the importance of stereochemistry in the drug's efficacy and selectivity (Bibi, Shusterman, Nocentini, Supuran, & Bialer, 2019).

Antitumor Activity

The exploration of thiazole and selenazole derivatives, including those related to methyl (4-(N-((1-(thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate, has identified compounds with potential antitumor and antifilarial activities. One study highlighted a compound with significant in vivo antifilarial activity, in addition to its ability to inhibit the growth of leukemia cells, suggesting its dual therapeutic potential (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Aromatase and Sulfatase Inhibition

Derivatives of the dual aromatase-sulfatase inhibitor, featuring structural modifications from the core compound, have shown potent in vitro activities against aromatase and steroid sulfatase. These studies contribute to the development of new treatments for diseases influenced by these enzymes, such as certain cancers (Woo, Wood, Bubert, Thomas, Purohit, & Potter, 2013).

Antimicrobial Hybrid Compounds

The creation of novel hybrids sulfonamide carbamates by combining sulfonamide derivatives with ethyl carbamate has been investigated for antimicrobial properties. These hybrids have shown specific activity against bacteria, indicating their potential as antimicrobial agents (Hussein, 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-24-17(21)20-14-6-8-15(9-7-14)26(22,23)19-13-18(10-2-3-11-18)16-5-4-12-25-16/h4-9,12,19H,2-3,10-11,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEOBZYURMMQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2645553.png)